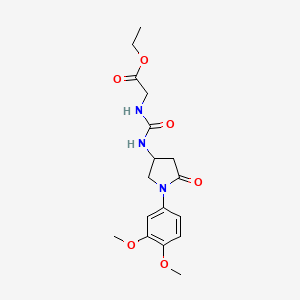

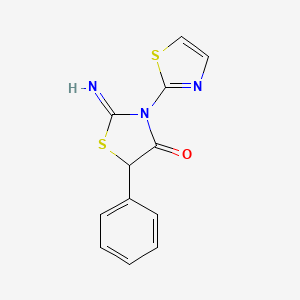

![molecular formula C22H22N4O2S B2829350 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide CAS No. 2034383-91-8](/img/structure/B2829350.png)

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you’re asking about seems to be a derivative of imidazo[2,1-b][1,3]thiazole . Imidazo[2,1-b][1,3]thiazoles are well-known compounds with a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Synthesis Analysis

A new method for assembling the imidazo[2,1-b][1,3]thiazole system has been proposed, based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .

Aplicaciones Científicas De Investigación

Antiinflammatory Activity

The compound, N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide, has shown promising results in antiinflammatory activities. Studies have found that certain dihydroimidazo[2,1-b]thiazole derivatives exhibit notable antiinflammatory properties. For instance, isomeric 5(6)-(4-pyridyl)- and 6(5)-(4-substituted-phenyl)-2,3-dihydroimidazo[2,1-b]thiazoles demonstrated significant potencies in an adjuvant arthritic rat assay, indicating their potential as antiinflammatory agents. The structural specificity of these compounds suggests a drug-receptor complex requiring at least three sites of interactions (Lantos et al., 1984).

Antitumor Activity

The compound has also been linked to potential antitumor activities. A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, which are related to the chemical structure , were evaluated and showed considerable cytotoxicity against various tumor cell lines. Some derivatives, specifically 5-(4'-tert-butylphenyl) (65), 5-[4'-(trimethylsilyl)phenyl] (69), and 5-(4'-cyclohexylphenyl) (71) analogs, exhibited significant cytotoxicity, marking them as potential candidates for antitumor agents. One particular compound, 5-[4'-(Piperidinomethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline, was found more effective than the clinical cytostatic agent edelfosine in certain assays, indicating its promise for further development in cancer treatment (Houlihan et al., 1995).

Antimicrobial Activity

Research has revealed the antimicrobial potential of this compound derivatives. For example, novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives exhibited moderate in vitro activities against tested microorganisms. This finding underscores the potential of such compounds in addressing bacterial and fungal infections, offering a foundation for future antimicrobial agents (Patil et al., 2011).

DNA Binding and Cancer Research

Compounds similar to this compound have been studied for their interaction with DNA and potential in cancer therapy. A series of N-phenylmorpholine derivatives linked with thiazole or formazan moieties showed intercalation binding mode with SS-DNA, indicating their potential in disrupting cancer cell processes. Some derivatives demonstrated remarkable efficacy against microbes and cancer cells, suggesting a dual role in antimicrobial and anticancer therapies (Farghaly et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures, such as partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives, have been found to have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Mode of Action

The outcome of these interactions depends on the structure of the compound .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its potential anticancer, antiinflammatory, antimicrobial, and antibacterial activity

Result of Action

The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have a cytotoxic effect on these cells, leading to their death.

Propiedades

IUPAC Name |

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-morpholin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c27-21(16-5-7-17(8-6-16)25-9-12-28-13-10-25)23-19-4-2-1-3-18(19)20-15-26-11-14-29-22(26)24-20/h1-8,15H,9-14H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZVZNHXZDBORZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

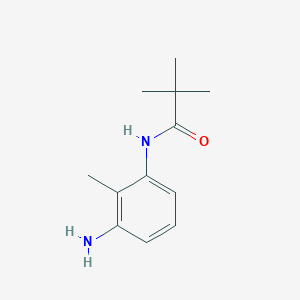

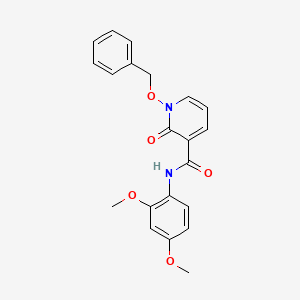

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2829274.png)

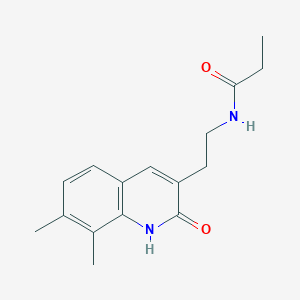

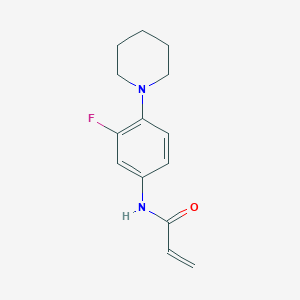

![7-Fluoro-2-methyl-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2829275.png)

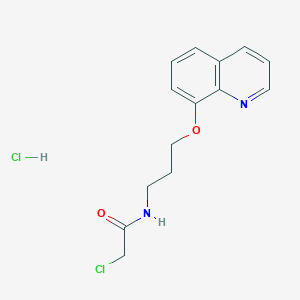

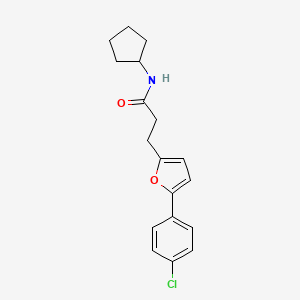

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2829280.png)

![3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2829282.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2829285.png)

![2-Acetamido-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid](/img/structure/B2829286.png)